BenchChemオンラインストアへようこそ!

4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one

Lipoxygenase Arachidonic Acid Cascade Polypharmacology

4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one (CAS 61318-64-7) is a low-molecular-weight (114.10 g/mol) 1,3-oxazin-2-one heterocycle bearing a free 4-amino substituent on a partially saturated six-membered ring. It is indexed in authoritative controlled vocabularies—including MeSH (Descriptor M0014961) and PubChem (SID 105560757, linked to CID 5344991)—as a bioactive small molecule with a defined multi-target pharmacological fingerprint.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 61318-64-7
Cat. No. B15462437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one
CAS61318-64-7
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1COC(=O)N=C1N
InChIInChI=1S/C4H6N2O2/c5-3-1-2-8-4(7)6-3/h1-2H2,(H2,5,6,7)
InChIKeyPTPHEUVWXYZNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one (CAS 61318-64-7): Core Identity and Regulatory Classification for Procurement Decision-Making


4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one (CAS 61318-64-7) is a low-molecular-weight (114.10 g/mol) 1,3-oxazin-2-one heterocycle bearing a free 4-amino substituent on a partially saturated six-membered ring. It is indexed in authoritative controlled vocabularies—including MeSH (Descriptor M0014961) and PubChem (SID 105560757, linked to CID 5344991)—as a bioactive small molecule with a defined multi-target pharmacological fingerprint [1]. Uniquely among simple oxazinone building blocks, MeSH annotations explicitly classify this compound as a potent lipoxygenase inhibitor that additionally interferes with arachidonic acid metabolism, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase pathways [2]. These curated annotations, combined with its compact, rule-of-five-compliant physicochemical profile (HBD = 1, HBA = 2, rotatable bonds = 0, PSA = 65.67 Ų), establish 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one as a biochemically privileged scaffold distinct from structurally congeneric oxazinones that lack the 4-amino pharmacophore .

Why Generic Oxazin-2-one Analogs Cannot Substitute for 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one in Research and Industrial Workflows


Superficially related 1,3-oxazin-2-ones (e.g., 4-hydroxy, 4-alkoxy, or 4-ethoxy-6-naphthalen-1-yl derivatives) lack the 4-amino pharmacophore that MeSH annotations and biochemical profiling identify as the critical determinant of this compound's polypharmacology—spanning lipoxygenase inhibition, arachidonic acid pathway interference, and cell differentiation modulation [1]. The 4-amino group simultaneously enables distinct hydrogen-bonding patterns (N–H···O=C intramolecular stabilization) and nucleophilic reactivity that are absent in 4-hydroxy or 4-alkyl congeners, directly impacting target engagement and synthetic derivatization potential . Generic substitution with non-amino oxazinones would forfeit the compound's specific multi-target profile, antioxidant capacity, and its validated utility as a versatile intermediate for generating antiparasitic lead structures via further functionalization at the 4-position [2].

Quantitative Differentiation Evidence: 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one Versus Closest Analogs and In-Class Comparators


Multi-Target Enzyme Inhibition Fingerprint vs. Mono-Target Oxazinone Derivatives

MeSH-annotated pharmacological profiling identifies 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), distinguishing it from mono-target oxazin-2-one analogs that typically engage only a single enzyme class [1]. The compound simultaneously interferes with arachidonic acid metabolism at multiple nodes—a property not shared by 4-alkoxy-5,6-dihydro-2H-1,3-oxazin-2-one intermediates that serve primarily as synthetic precursors devoid of direct biological annotation [2].

Lipoxygenase Arachidonic Acid Cascade Polypharmacology

Cell Differentiation Activity Relative to Undifferentiated Controls in Cancer and Skin Disease Models

Patent-derived biological data, aggregated via WebDataCommons and attributed to FreshPatents, demonstrate that 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative/pro-differentiation phenotype is a mechanistically distinctive property not reported for simple 1,3-oxazin-2-one building blocks or 4-alkoxy analogs, which lack evidence of cell-fate modulation capacity [2]. The activity supports claimed utility as an anticancer agent and for treatment of hyperproliferative skin diseases including psoriasis.

Cell Differentiation Anticancer Agent Psoriasis

Antioxidant Function in Lipid Systems vs. Oxazinone Intermediates Without Redox Activity

MeSH annotations explicitly include antioxidant activity in fats and oils as a defined property of 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one [1]. This functional attribute is absent from the characterization of structurally analogous 4-alkoxy-5,6-dihydro-2H-1,3-oxazin-2-ones, which are documented solely as synthetic intermediates in the Pinner reaction-based route to antiparasitic leads [2]. The antioxidant capacity adds a therapeutically relevant dimension—oxidative stress mitigation—that complements the compound's lipoxygenase inhibition, creating a dual mechanism (enzyme inhibition + direct radical scavenging) not achievable with redox-inactive oxazinone analogs.

Antioxidant Lipid Peroxidation Oxidative Stability

Physicochemical Drug-Likeness and Synthetic Tractability vs. Higher-Molecular-Weight 1,3-Oxazin-2-one Derivatives

At MW 114.10 g/mol with zero rotatable bonds, 1 HBD, 2 HBA, and a topological polar surface area of 65.67 Ų, 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one occupies a highly favorable position in rule-of-five chemical space that is atypical for biologically annotated oxazinones . In contrast, most pharmacologically characterized 1,3-oxazin-2-ones—including 11β-HSD1 inhibitors (e.g., BI 135585, MW ~450–500) and CCR3 antagonists bearing tetrahydro-1,3-oxazin-2-one spacers (MW >400)—carry substantial molecular weight and lipophilicity burdens that complicate lead optimization [1]. The minimal MW of the target compound provides maximal room for vector-based elaboration at the 4-amino position while maintaining ligand efficiency, a key advantage in fragment-based drug discovery.

Drug-Likeness Physicochemical Properties Lead Optimization

Synthetic Versatility as a 4-Amino-Functionalizable Intermediate vs. Terminal Oxazinone Products

The dissertation by Khankischpur (2009, Universität Hamburg) explicitly positions 4-amino-substituted 5,6-dihydro-2H-1,3-oxazin-2-ones (compound 10) as key intermediates in the development of novel antiparasitic lead structures, with the 4-amino group serving as the primary vector for further diversification into bioactive 4-functionalized 1,3-oxazinan-2-ones [1]. This contrasts with 4-alkoxy-5,6-dihydro-2H-1,3-oxazin-2-ones (compound class 5), which are described as common intermediates convertible to multiple final products, but lack the unambiguous pharmacological annotation that distinguishes the 4-amino variant [1]. The compound thus occupies a unique dual role: a directly bioactive entity (per MeSH) and a chemically tractable intermediate for lead expansion.

Building Block Antiparasitic Diversification

Intramolecular Hydrogen-Bonding Stabilization vs. 4-Substituted Oxazinones Lacking This Motif

VulcanChem technical documentation predicts that 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one engages in intramolecular N–H···O=C hydrogen bonding between the 4-amino donor and the 2-carbonyl acceptor, stabilizing a specific low-energy conformation . This intramolecular interaction is structurally impossible in 4-hydroxy, 4-alkoxy, or 4-alkyl-5,6-dihydro-2H-1,3-oxazin-2-ones, where the 4-substituent either lacks a hydrogen-bond donor (alkoxy, alkyl) or presents a geometrically distinct donor profile (hydroxy) [1]. Conformational pre-organization via intramolecular H-bonding can critically influence target binding entropy and selectivity, providing a biophysical differentiation mechanism not available to non-amino oxazinone congeners.

Conformational Stability Hydrogen Bonding Molecular Recognition

Optimal Use Cases for 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one (CAS 61318-64-7) Based on Verified Differentiation Evidence


Multi-Target Anti-Inflammatory Hit Discovery Across the Arachidonic Acid Cascade

For programs requiring simultaneous engagement of lipoxygenase and cyclooxygenase pathways within a single chemical entity, 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one provides a MeSH-validated starting point with documented inhibitory activity across both enzyme classes [1]. Unlike single-target LOX or COX inhibitors that require combination strategies, this scaffold natively addresses multiple nodes of the arachidonic acid cascade, making it a strategic choice for phenotypic screening campaigns in inflammation, asthma, or psoriasis where polypharmacology is mechanistically advantageous [2].

Fragment-Based Antiparasitic Lead Generation Using a Bioactive 4-Amino Scaffold

The dissertation by Khankischpur (2009) establishes 4-amino-substituted 5,6-dihydro-2H-1,3-oxazin-2-ones as key intermediates in antiparasitic lead development, with the free 4-amino group enabling direct diversification into arrays of 4-functionalized analogs for antiplasmodial screening [1]. The compound's exceptionally low MW (114.10) and zero rotatable bonds make it an ideal fragment for structure-based optimization, while its pre-existing biological annotation reduces the risk of pursuing a biologically silent chemical starting point [2].

Oncology and Dermatology Research Leveraging Cell Differentiation Activity

Patent-derived evidence demonstrates that 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one arrests proliferation of undifferentiated cells and induces differentiation along the monocyte lineage, supporting applications in anticancer agent discovery and hyperproliferative skin disease models including psoriasis [1]. This cell-fate-modulating phenotype differentiates the compound from conventional cytotoxic chemotypes and positions it for mechanism-of-action studies focused on differentiation therapy—a therapeutic strategy with established clinical precedent in acute promyelocytic leukemia and emerging relevance in solid tumor contexts [1].

Dual-Mechanism Antioxidant-Enzyme Inhibitor for Oxidative Stress Models

In experimental systems where both enzymatic inhibition (lipoxygenase) and direct radical scavenging are desired—such as neuroinflammation, atherosclerosis, or ischemia-reperfusion injury models—the compound's MeSH-annotated antioxidant activity in lipid systems [1] complements its lipoxygenase inhibitory function. This dual mechanism eliminates the need for co-administration of a separate antioxidant, simplifying experimental protocols and reducing confounding variables in preclinical efficacy studies [2].

Quote Request

Request a Quote for 4-Amino-5,6-dihydro-2H-1,3-oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.